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Abstract
Tivantinib (ARQ 197) was developed and advanced into late-stage clinical trials as a first-in-

class, oral, non-ATP-competitive, and selective inhibitor of the c-Met receptor tyrosine kinase.

The HGF/c-Met signaling axis is a well-validated oncogenic driver, making it an attractive target

for cancer therapy. Initial preclinical data supported tivantinib's role as a c-Met inhibitor.

However, subsequent investigations and disappointing clinical outcomes have led to a critical

re-evaluation of its primary mechanism of action. There is now compelling evidence that the

clinically relevant anti-tumor activity of tivantinib is not due to c-Met inhibition, but rather stems

from its function as a potent microtubule-disrupting agent, inducing G2/M cell cycle arrest and

apoptosis independent of cellular c-Met status. This guide provides a comprehensive technical

overview of the c-Met signaling pathway, the initial hypothesis for tivantinib's mechanism, the

subsequent discovery of its role as a tubulin inhibitor, and the experimental data that underpins

this conclusion.

The c-Met Signaling Pathway in Oncology
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is the high-affinity receptor

for hepatocyte growth factor (HGF).[1][2][3] Under normal physiological conditions, the HGF/c-
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Met pathway is crucial for embryonic development, tissue regeneration, and wound healing.[1]

[2] However, its aberrant activation in cancer, through mechanisms like gene amplification,

mutation, or protein overexpression, drives tumor growth, proliferation, survival, invasion, and

metastasis.[1][2][4][5]

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, creating docking

sites for various adaptor proteins.[4] This initiates several major downstream signaling

cascades:[2][4][6]

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily promotes cell growth and proliferation.[2][4]

PI3K-AKT-mTOR Pathway: Regulates cell survival, metabolism, and inhibits apoptosis.[2][4]

JAK-STAT Pathway: Drives the expression of genes involved in proliferation, survival, and

invasion.[4][6]

Dysregulation of this pathway is implicated in a wide array of human cancers, including non-

small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), gastric, breast, and colon

cancers, often correlating with a more aggressive phenotype and poor prognosis.[1][2][4]
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Caption: The HGF/c-Met signaling cascade and its pro-oncogenic outputs.
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Tivantinib as a Non-ATP Competitive c-Met Inhibitor:
The Initial Hypothesis
Tivantinib was initially identified as a selective, non-ATP competitive inhibitor of c-Met.[6][7][8]

[9] Unlike the majority of kinase inhibitors that compete with adenosine triphosphate (ATP) for

binding in the kinase's active site, tivantinib was proposed to bind to the inactive,

dephosphorylated conformation of the c-Met kinase domain.[7][10][11] This mechanism

suggested a potential for higher selectivity compared to ATP-competitive inhibitors, as the ATP-

binding pocket is highly conserved across the human kinome.

The crystal structure of tivantinib in complex with the c-Met kinase domain supported this

hypothesis, showing it binding to the inactive form and stabilizing a conformation that blocks

ATP binding and subsequent autophosphorylation.[7][10][11]

Quantitative Data Supporting c-Met Inhibition
Initial biochemical and cellular assays provided quantitative data supporting tivantinib's activity

against c-Met.

Parameter Value
Assay Type /
Context

Reference

Ki ~355 nM
Recombinant human

c-Met kinase assay
[7][12][13]

IC50 100 - 300 nM

Inhibition of

constitutive or HGF-

induced c-Met

phosphorylation in

various cell lines (e.g.,

HT29, MKN-45, NCI-

H441)

[13][14]

Tivantinib was reported to have weak inhibitory effects on a small number of other kinases,

such as VEGFR-3, PAK3, and CAMKII, but did not inhibit over 200 other human kinases tested,

suggesting high selectivity for c-Met.[7][12]
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The Paradigm Shift: Tivantinib as a Microtubule-
Disrupting Agent
Despite promising initial data and advancement into Phase III clinical trials, inconsistencies

began to emerge.[15][16][17] A critical observation was that tivantinib demonstrated cytotoxic

activity in cancer cell lines that were not dependent on c-Met signaling, with IC50 values similar

to those in c-Met-addicted cells.[7][10][18] This suggested an alternative, c-Met-independent

mechanism of action.

Further investigation revealed that tivantinib's primary mode of cytotoxicity is through the

disruption of microtubule polymerization.[18][19][20][21] This action leads to a cascade of

cellular events including mitotic arrest in the G2/M phase of the cell cycle and subsequent

induction of apoptosis.[12][18][20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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